3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol
Description
The compound 3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol belongs to the pyrazolo-triazolo-pyrimidine class, characterized by a fused heterocyclic core (pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine). Key structural features include:
- A 4-chlorophenyl group at position 7, which enhances lipophilicity and influences receptor binding .
This class of compounds is associated with kinase inhibition and anticancer activity, attributed to their ability to disrupt ATP-binding pockets in kinases .
Properties
Molecular Formula |
C22H13ClN6O |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
3-[10-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol |
InChI |
InChI=1S/C22H13ClN6O/c23-15-5-7-16(8-6-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-9-13-3-1-2-4-14(13)10-19(17)30/h1-12,30H |
InChI Key |
GUQJULQOWLLOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=C(C=C6)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves multiple steps, typically starting with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This scaffold is synthesized through a series of cyclocondensation reactions involving β-carbonyl-substituted benzo[f]chromenes . The reaction conditions often include heating in acetic acid (AcOH) and subsequent purification steps . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents and conditions used in these reactions include cuprous oxide as an oxidant and various solvents to facilitate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar heterocyclic structures exhibit diverse biological activities. The following table summarizes key findings related to the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Similar pyrazolo-triazole core | Antimicrobial |
| 5-substituted 1,2,4-triazoles | Triazole core with various substitutions | Antibacterial |
| 1H-pyrazolo[4,3-e][1,2,4]triazoles | Related structure with different substitutions | Anticancer |
These compounds highlight the versatility of triazole derivatives in medicinal chemistry and their potential therapeutic applications.
Synthetic Methodologies
The synthesis of 3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves various chemical transformations typical of pyrazolo-triazole derivatives. Key reactions may include:
- Cyclization Reactions : The formation of the triazole ring can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : The introduction of substituents on the pyrazole or triazole moieties can enhance biological activity.
These synthetic approaches allow for the development of analogs with modified properties or enhanced efficacy.
Case Studies
Several studies have investigated the pharmacological potentials of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo-triazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .
- Antimicrobial Properties : Another research highlighted that certain triazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This was linked to their ability to disrupt bacterial cell wall synthesis .
- Enzyme Inhibition : Compounds related to this structure have also been explored as enzyme inhibitors. For instance, inhibitors targeting carbonic anhydrase have shown promise in treating conditions such as glaucoma and epilepsy .
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their pharmacological properties:
Key Findings from Comparative Analysis
Substituent Effects on Receptor Binding
- A2A Receptor Antagonism :
- SCH442416 and SCH-58261 exhibit high A2A selectivity due to their 2-furanyl and bulky 7-position substituents (e.g., phenylethyl or methoxyphenylpropyl groups), which optimize steric and electronic interactions with the receptor’s hydrophobic pocket .
- The target compound’s 4-chlorophenyl group may enhance A2A binding compared to methoxy or nitro substituents, as chloro groups increase lipophilicity without significant steric hindrance .
Anticancer Mechanisms Derivatives with thio-acetate or cyanide substituents (e.g., compound 8 in ) show antiproliferative activity via CDK2 inhibition, with IC50 values in the nanomolar range . The naphthalen-2-ol group in the target compound could improve kinase binding affinity through π-π stacking and hydrogen bonding, similar to naphthyl motifs in kinase inhibitors like imatinib .
Synthetic Accessibility Phosphorus oxychloride-mediated cyclization () is a common method for synthesizing the pyrazolo-triazolo-pyrimidine core. However, the introduction of naphthalen-2-ol (as in the target compound) may require additional protection/deprotection steps to preserve phenolic functionality . Yields for analogues with complex substituents (e.g., SCH-412348) are typically moderate (65–70%), reflecting challenges in introducing polar groups .
Solubility: Naphthalen-2-ol’s hydroxyl group may improve aqueous solubility relative to nonpolar analogues like SCH-58261 .
Biological Activity
The compound 3-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure comprising a naphthalene core linked to a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety. The presence of the 4-chlorophenyl substituent enhances its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research articles regarding its cytotoxic effects on different cancer cell lines.
The compound operates through multiple mechanisms:
- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression such as EGFR and VGFR2, which are critical for tumor growth and metastasis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by affecting mitochondrial integrity and activating caspases.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase transition.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the pyrazolo and naphthalene rings can significantly influence potency and selectivity:
- Chlorine Substituent : The presence of the 4-chlorophenyl group enhances lipophilicity and receptor binding affinity.
- Naphthalene Core : Variations in substituents on the naphthalene ring can modulate interaction with target proteins.
Case Studies
A notable study evaluated the compound's effects on MCF-7 cells using an MTT assay. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM, highlighting their potential as anticancer agents .
Another investigation focused on its action against HePG-2 cells, where it was found to induce apoptosis through mitochondrial pathways. This study provided insights into its mechanism involving reactive oxygen species (ROS) generation and subsequent activation of apoptotic signaling cascades .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
